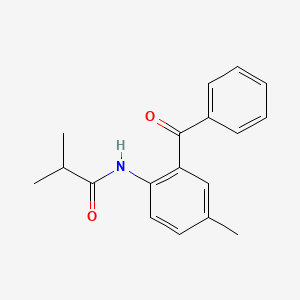
N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine works by blocking the nerve signals that transmit pain sensations to the brain, providing temporary relief from pain.
Mécanisme D'action
Benzocaine works by blocking the voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and subsequent depolarization of the cell membrane. This inhibits the transmission of pain signals to the brain, providing temporary relief from pain.
Biochemical and Physiological Effects
Benzocaine has been shown to have minimal systemic effects when used as a local anesthetic. However, it can cause allergic reactions in some individuals. In rare cases, N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide can cause methemoglobinemia, a condition in which the blood is unable to transport oxygen effectively.
Avantages Et Limitations Des Expériences En Laboratoire
Benzocaine is a commonly used local anesthetic in laboratory experiments due to its low toxicity and ease of use. However, its short duration of action and potential for allergic reactions should be taken into consideration when designing experiments.
Orientations Futures
1. Development of more potent and longer-lasting local anesthetics.
2. Investigation of the potential use of N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide in the treatment of cancer.
3. Development of new formulations of this compound for improved delivery and efficacy.
4. Study of the mechanism of action of this compound and other local anesthetics at the molecular level.
5. Investigation of the potential for this compound to interact with other drugs and compounds.
In conclusion, this compound is a widely used local anesthetic with a well-established mechanism of action. Its low toxicity and ease of use make it a popular choice for laboratory experiments, but its short duration of action and potential for allergic reactions should be taken into consideration. Ongoing research into the development of more potent and longer-lasting local anesthetics, as well as the potential use of this compound in the treatment of cancer, will continue to expand our understanding of this important compound.
Méthodes De Synthèse
Benzocaine can be synthesized through a multi-step process starting with p-toluidine and benzoyl chloride. The reaction between these two compounds produces N-benzoyl-p-toluidine, which is then reacted with isobutyric anhydride to form N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide.
Applications De Recherche Scientifique
Benzocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been used as a model compound in studies of drug permeation through skin and mucous membranes. Additionally, N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide has been investigated for its potential use in the treatment of certain types of cancer.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12(2)18(21)19-16-10-9-13(3)11-15(16)17(20)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPAXJSLGFYUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)C)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


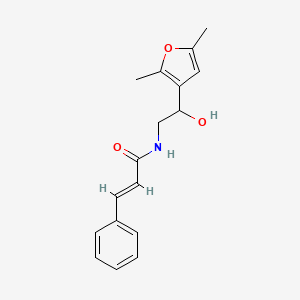
![6-Ethyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2784015.png)
![N-butyl-7-chloro-N-ethyl-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784016.png)

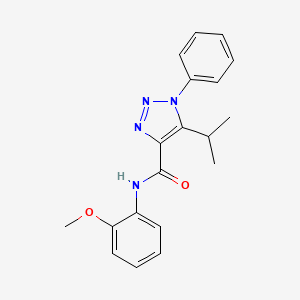
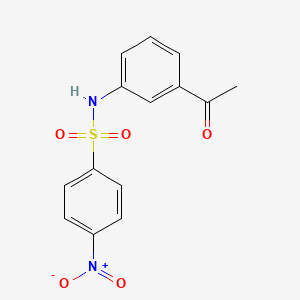
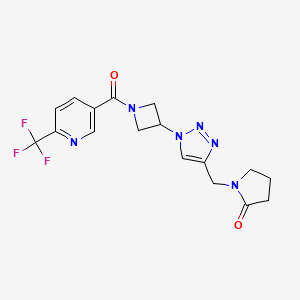
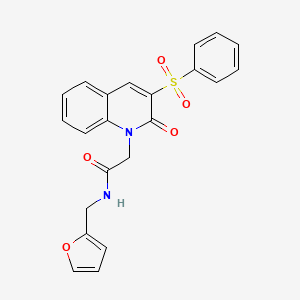
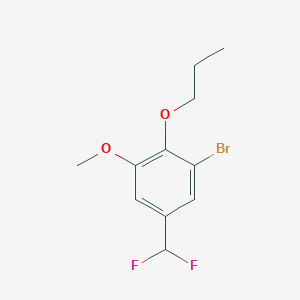
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2784031.png)
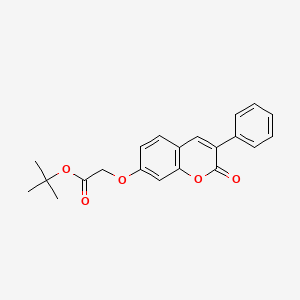
![6-(3-Fluorophenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2784035.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2784036.png)